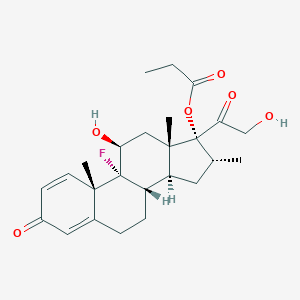
デキサメタゾン 17-プロピオン酸エステル
概要
説明
Dexamethasone 17-propionate is a synthetic glucocorticoid corticosteroid. It is a derivative of dexamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. Dexamethasone 17-propionate is specifically modified at the 17th position with a propionate group, enhancing its pharmacokinetic properties and making it suitable for various therapeutic applications.
科学的研究の応用
Dexamethasone 17-propionate is extensively used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. Some key applications include:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Incorporated into drug delivery systems, such as nanoparticles and microparticles, to enhance the stability and controlled release of the drug.
作用機序
Target of Action
Dexamethasone 17-propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
Upon binding to the glucocorticoid receptor, dexamethasone 17-propionate triggers changes in gene expression that lead to multiple downstream effects over hours to days . It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
Dexamethasone 17-propionate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also impacts calcium signaling by regulating Kv1.3 potassium channels .
Pharmacokinetics
The pharmacokinetics of dexamethasone involve absorption, distribution, metabolism, and excretion (ADME). Dexamethasone is well-absorbed and has a high bioavailability . It is metabolized in the liver, primarily by the enzyme CYP3A4, into 6α- and 6β-hydroxydexamethasone . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of dexamethasone 17-propionate’s action include decreased expression of co-stimulatory molecules, reduced maturation and proliferation of T cells, and increased uptake of myelin debris . It also reduces the activity of Kv1.3 channels, leading to decreased calcium influx and interferon-gamma production in T cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexamethasone 17-propionate. For instance, chronic stress conditions, simulated by dexamethasone, can disturb the gut microbiota community and digestive functions . Moreover, the presence of other drugs can interact with dexamethasone, potentially altering its effects .
生化学分析
Biochemical Properties
Dexamethasone 17-propionate interacts with various enzymes and proteins in the body. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by Dexamethasone 17-propionate when it is persistently administered, resulting in auto-induction .
Cellular Effects
Dexamethasone 17-propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the expression of genes associated with T cell activation, including TNFSFR4 and IL21R .
Molecular Mechanism
At the molecular level, Dexamethasone 17-propionate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to glucocorticoid receptors, which then translocate into the nucleus and bind to glucocorticoid response elements in the DNA, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
The effects of Dexamethasone 17-propionate change over time in laboratory settings. Studies have shown that the compound’s clearance is time-dependent, modeled by a sigmoid Emax equation . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may vary over time .
Dosage Effects in Animal Models
In animal models, the effects of Dexamethasone 17-propionate vary with different dosages . For instance, studies have shown that low-dose Dexamethasone 17-propionate lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .
Metabolic Pathways
Dexamethasone 17-propionate is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and influences metabolic flux or metabolite levels . High-dose Dexamethasone 17-propionate treatment has been shown to decrease the expression of glucose and lipid metabolic pathway-related genes .
Transport and Distribution
Dexamethasone 17-propionate is transported and distributed within cells and tissues. It has a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . This suggests that the compound can be widely distributed in the body.
Subcellular Localization
The subcellular localization of Dexamethasone 17-propionate and its effects on activity or function are crucial aspects of its biochemical profile. Studies have shown that Dexamethasone 17-propionate can influence the subcellular localization of proteins, which can impact their function . For instance, Dexamethasone 17-propionate treatment can decrease the expression of p21, leading to changes in its subcellular localization and promoting apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 17-propionate typically involves the esterification of dexamethasone with propionic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of dexamethasone 17-propionate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure purity and potency.
化学反応の分析
Types of Reactions
Dexamethasone 17-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom at the 9th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of dexamethasone 17-propionate, and various halogenated compounds. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications.
類似化合物との比較
Similar Compounds
Betamethasone 17-propionate: Similar in structure but with a different stereochemistry at the 16th position.
Prednisolone 17-propionate: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Hydrocortisone 17-propionate: A less potent glucocorticoid with a shorter duration of action.
Uniqueness
Dexamethasone 17-propionate is unique due to its high potency and prolonged duration of action compared to other glucocorticoids. Its specific modifications at the 17th position enhance its stability and bioavailability, making it a valuable compound for therapeutic and research applications.
特性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYMTTQVNYAJAA-OCUNRLNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934962 | |
| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-89-9 | |
| Record name | Dexamethasone 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone propionate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dexamethasone 17-propionate impact the adrenal glands in rat fetuses?
A1: The study demonstrates that Dexamethasone 17-propionate, along with Dexamethasone and other Dexamethasone 17-esters, causes significant atrophy of the adrenal glands in rat fetuses after subcutaneous administration. [] This suggests that the compound, even in its esterified form, retains the ability to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced adrenal gland size. This finding aligns with the known effects of glucocorticoids like Dexamethasone on the HPA axis.
Q2: Does the rate of hydrolysis of Dexamethasone 17-esters influence their effect on adrenal gland size in rat fetuses?
A2: While the research shows that different Dexamethasone 17-esters are hydrolyzed at varying rates in the livers of rat fetuses [], the study doesn't directly correlate the hydrolysis rate with the degree of adrenal atrophy. Dexamethasone acetate, despite having the fastest hydrolysis rate among the tested esters, doesn't show a significantly different impact on adrenal size compared to the slower-hydrolyzing propionate or valerate esters. This suggests that other factors, such as the distribution and metabolism of the esters and their corresponding free glucocorticoids, might play a significant role in their overall effect on the HPA axis. Further research is needed to understand the complex interplay between hydrolysis rates and the pharmacological effects of these esters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


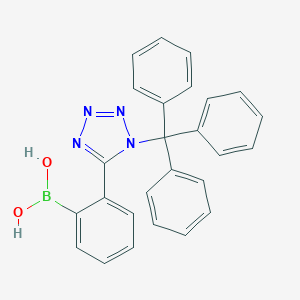
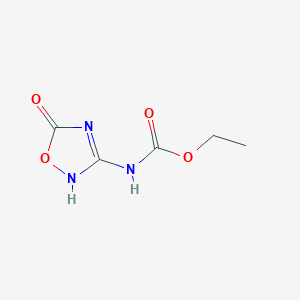
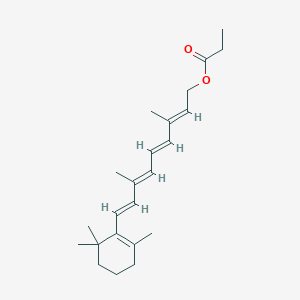
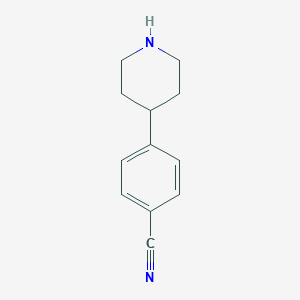

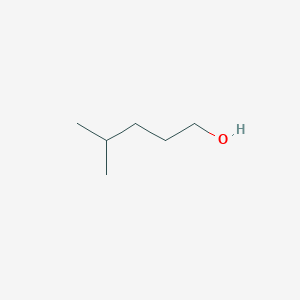
![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)
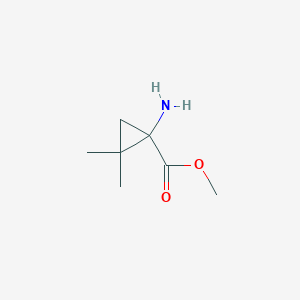
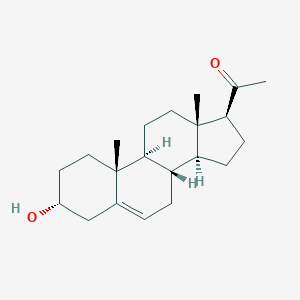
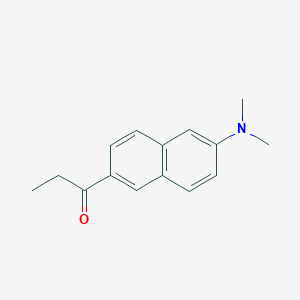

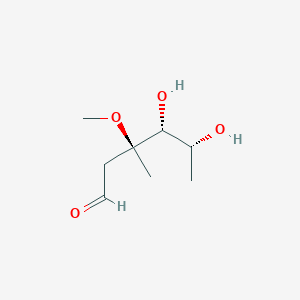

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
